Cas no 97-74-5 (Tetramethylthiuram monosulfide)

Tetramethylthiuram monosulfide structure
97-74-5 structure
Productnaam:Tetramethylthiuram monosulfide
CAS-nummer:97-74-5
MF:C6H12N2S3
MW:208.367877006531
MDL:MFCD00014870
CID:34917
PubChem ID:87576155

Tetramethylthiuram monosulfide Chemische en fysische eigenschappen

Naam en identificatie

    • Tetramethyl thiuram monosulfide
    • TMTM
    • tetramethylthiodicarbonic diamide
    • accelerator tmtm
    • thiodicarbonic diamide , tetramethyl-
    • tetramethy thiuram monosulfide
    • aceto tmtm
    • ancazide is
    • anhydridetetramethyltrithiocarbamique
    • bis(dimethylthiocarbamyl) monosulfide
    • carbamic acid, dimethyldithio-, anhydrosulfide
    • carbamic anhydride, tetramethyltrithio-
    • carbamodithioic acid, dimethyl-, anhydrosulfide
    • cp2113
    • cyuram ms
    • dimethyl-carbamodithioicacianhydrosulfide
    • dimethyldithio-carbamicacianhydrosulfide
    • ekagom tm
    • monosulfure de tetramethylthiurame
    • Bis(dimethylthiocarbamyl) sulfide
    • Bis(Dimethylthiocarbamoyl) Sulfide
    • TMTM(TS)
    • UNADS
    • 200#Solvent naphtha
    • Tetramethylthiuram monosulfide
    • Monothiuram
    • Mono-thiurad
    • Thiuram MM
    • TMTMS
    • Monex
    • Tetramethylthiuram sulfide
    • Vulkacit Thiuram MS
    • Vulkacit ms
    • Tetramethylthiuramide sulfide
    • Pennac MS
    • Tetramethylthiurammonium sulfide
    • Tetramethylthiuramonosulfide
    • Vulkacit thiuram ms/C
    • Tetramethylthiuram monosulphide
    • Thiuram monosulfide, tetramethyl-
    • Bis(dimethylthiocarbamyl) mo
    • Sulfide, bis(dimethylthiocarbamoyl) (8CI)
    • Sulfide, bis(dimethylthiocarbamyl) (3CI)
    • Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)
    • Accelerator TS
    • N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide
    • N,N,N′,N′-Tetramethylthiuram monosulfide
    • Nocceler TS
    • NSC 3400
    • NSC 4767
    • OCIDM
    • Promoter TS
    • Rhenocure Thiuram MS/C
    • Rhenogran TMTM 80
    • Sanceler TS
    • Sanceler TS-G
    • Soxinol TS
    • Sulfide, bis[(dimethylamino)thioxomethyl]
    • Super Accelerator 500
    • Tetramethyldithiocarbamic acid anhydrosulfide
    • TMTM 80
    • TS
    • TS 80
    • TS 80 (vulcanizer)
    • MDL: MFCD00014870
    • Inchi: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
    • InChI-sleutel: REQPQFUJGGOFQL-UHFFFAOYSA-N
    • LACHT: S=C(N(C)C)SC(N(C)C)=S
    • BRN: 1775650

Berekende eigenschappen

  • Exacte massa: 208.01600
  • Monoisotopische massa: 208.01626
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 147
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 96
  • Aantal tautomers: nothing
  • XLogP3: 1.7

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder or particle
  • Dichtheid: 1.37
  • Smeltpunt: 108.0 to 111.0 deg-C
  • Kookpunt: 260.9°Cat760mmHg
  • Vlampunt: Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >
  • Brekindex: 1.4825 (estimate)
  • Waterverdelingscoëfficiënt: Insoluble
  • PSA: 95.96000
  • LogboekP: 1.41260
  • FEMA: 2440
  • Oplosbaarheid: Insoluble in water, soluble in gasoline, soluble in ethanol, benzene, acetone, chloroform.

Tetramethylthiuram monosulfide Beveiligingsinformatie

Tetramethylthiuram monosulfide Douanegegevens

  • HS-CODE:3812100000
  • Douanegegevens:

    China Customs Code:

    3812100000

Tetramethylthiuram monosulfide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
T889718-1g
Tetramethylthiuram Monosulfide
97-74-5
1g
$ 50.00 2022-06-02
MedChemExpress
HY-W020246-25mg
Tetramethylthiuram monosulfide
97-74-5 99.28%
25mg
¥500 2024-07-19
eNovation Chemicals LLC
D628504-25g
Bis(dimethylthiocarbamyl) sulfide
97-74-5 97%
25g
$110 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161813-500G
Tetramethylthiuram monosulfide
97-74-5 >98.0%(GC)
500g
¥290.90 2023-08-31
S e l l e c k ZHONG GUO
S2432-25mg
Tetramethylthiuram monosulfide
97-74-5 99.66%
25mg
¥670.96 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161813-25G
Tetramethylthiuram monosulfide
97-74-5 >98.0%(GC)
25g
¥42.90 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-229438-100 g
Tetramethylthiuram monosulfide,
97-74-5
100g
¥384.00 2023-07-10
abcr
AB119011-500g
Tetramethylthiuram monosulfide, 97%; .
97-74-5 97%
500g
€126.20 2024-06-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
567205-100G
Tetramethylthiuram monosulfide
97-74-5
100g
¥689.49 2023-12-03
1PlusChem
1P00H8F8-500g
Bis(Dimethylthiocarbamoyl) Sulfide
97-74-5 98%
500g
$36.00 2025-02-28

Tetramethylthiuram monosulfide Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Iodine Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
Referentie
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al Knoth, W.; et al Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referentie
Method for preparing tetramethylthiuram disulfide
, China, , ,

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referentie
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 4

Reactievoorwaarden
1.1 16 h, rt
2.1 Solvents: Acetonitrile ;  overnight, rt
Referentie
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 5

Reactievoorwaarden
1.1 Solvents: Ethanol ,  Water ;  10 - 15 °C; 1.5 h, 15 °C → 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ;  15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ;  15 - 20 °C; 3.5 h, 15 - 20 °C
Referentie
Preparation of tetraalkylthiuram monosulfide
, China, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Solvents: Tetrachloroethylene
Referentie
Preparation of tetraalkylthiuram monosulfides
, Japan, , ,

Synthetic Routes 7

Reactievoorwaarden
Referentie
Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfide
Ruminski, Peter G.; et al, China, 1984, 19(3), 335-44

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min, 0 - 5 °C
2.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referentie
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfide
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 9

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  overnight, rt
Referentie
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
Referentie
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Potassium ferricyanide Solvents: Water
Referentie
Water-soluble dithioformate RAFT reagent and preparation method
, China, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
Referentie
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ;  0.1 MPa, 40 - 45 °C; 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referentie
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Referentie
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Sodium cyanide ,  Ammonium chloride
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ;  14 h, 23 °C
1.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Referentie
Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfide
Milosavjevic, Milutin; et al Xu, Hao-Xing; et al, Hemijska Industrija, 1992, 34(1), 193-6

Synthetic Routes 16

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
Referentie
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biology
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 17

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  1 min, 80 °C; 10 h, 80 °C
Referentie
One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate
Xu, Hao-Xing; et al Xu, Hao-Xing; et al, Synlett, 2023, 34(1), 57-62

Tetramethylthiuram monosulfide Raw materials

Tetramethylthiuram monosulfide Preparation Products

Tetramethylthiuram monosulfide Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:97-74-5)Tetramethyl thiuram monosulfide
Ordernummer:9455293
Voorraadstatus:in Stock
Hoeveelheid:Company Customization
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Friday, 18 April 2025 17:11
Prijs ($):discuss personally

Tetramethylthiuram monosulfide Gerelateerde literatuur

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-74-5)Bis(dimethylthiocarbamyl) sulfide
sfd18135
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:97-74-5)Tetramethylthiuram monosulfide
A845745
Zuiverheid:99%
Hoeveelheid:100mg
Prijs ($):150.0